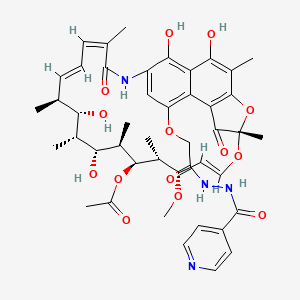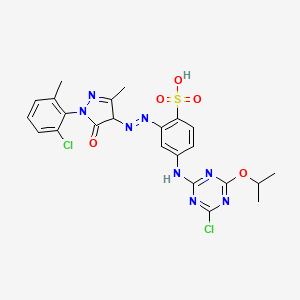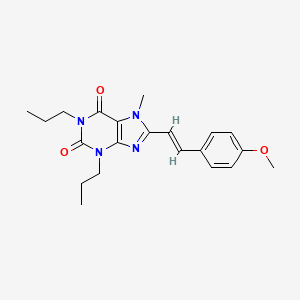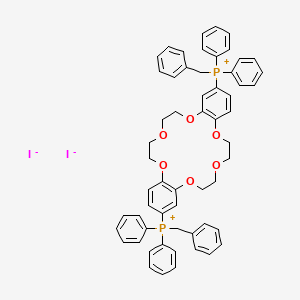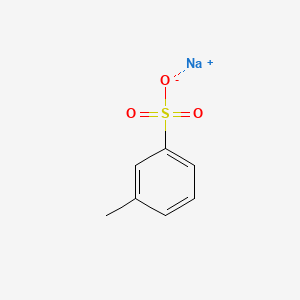
(+)-2,5-Dimethoxyamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-2,5-Dimethoxyamphetamine is a psychoactive compound belonging to the phenethylamine class. It is known for its stimulant and hallucinogenic properties. This compound has been studied for its potential therapeutic applications and its effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2,5-Dimethoxyamphetamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to the corresponding amine. The reaction conditions often include the use of strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-2,5-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and their corresponding quinones or amines, depending on the reaction type.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for potential therapeutic uses in treating psychiatric disorders.
Industry: Utilized in research and development of new pharmacological agents.
Wirkmechanismus
The mechanism of action of (+)-2,5-Dimethoxyamphetamine involves its interaction with the central nervous system. It primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with empathogenic properties.
Methamphetamine: A powerful central nervous system stimulant.
Uniqueness
(+)-2,5-Dimethoxyamphetamine is unique due to its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and pharmacological effects. Its combination of stimulant and hallucinogenic properties sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
58993-80-9 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2S)-1-(2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
LATVFYDIBMDBSY-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=C(C=CC(=C1)OC)OC)N |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
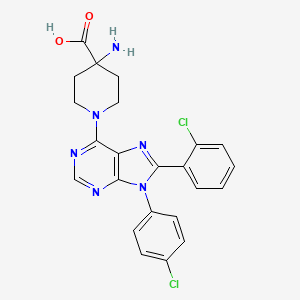
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
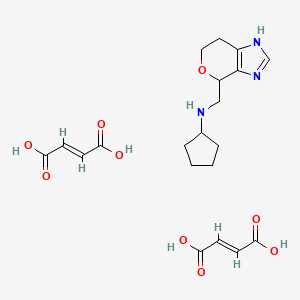

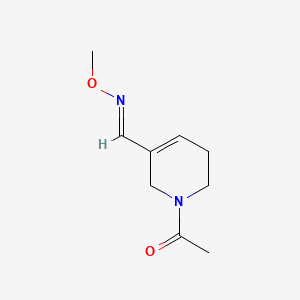
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
